molecular formula C24H28ClNO4 B1257537 Phenactropinium chloride CAS No. 3784-89-2

Phenactropinium chloride

Cat. No.: B1257537
CAS No.: 3784-89-2
M. Wt: 429.9 g/mol
InChI Key: NMWOUJTUPILZRV-UHFFFAOYSA-M
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Preparation Methods

The synthesis of phenactropinium chloride involves the quaternization of homatropine. The reaction typically requires the use of phenacyl chloride and homatropine in the presence of a suitable solvent. The reaction conditions often include heating and stirring to ensure complete quaternization . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

Phenactropinium chloride undergoes several types of chemical reactions, including:

Common reagents used in these reactions include strong acids or bases for hydrolysis and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Phenactropinium chloride has been extensively studied for its applications in:

Comparison with Similar Compounds

Phenactropinium chloride is unique due to its short-duration ganglion-blocking activity. Similar compounds include:

    Hexamethonium Bromide: Another ganglion-blocking agent used in hypertension management.

    Azamethonium Bromide: Known for its ganglion-blocking properties but with different pharmacokinetics.

    Pentolinium Tartrate: Used for controlled hypotension in surgical settings.

These compounds share similar ganglion-blocking activities but differ in their duration of action, pharmacokinetics, and specific medical applications.

Properties

IUPAC Name

(8-methyl-8-phenacyl-8-azoniabicyclo[3.2.1]octan-3-yl) 2-hydroxy-2-phenylacetate;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28NO4.ClH/c1-25(16-22(26)17-8-4-2-5-9-17)19-12-13-20(25)15-21(14-19)29-24(28)23(27)18-10-6-3-7-11-18;/h2-11,19-21,23,27H,12-16H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWOUJTUPILZRV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O)CC(=O)C4=CC=CC=C4.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90958869
Record name 3-{[Hydroxy(phenyl)acetyl]oxy}-8-methyl-8-(2-oxo-2-phenylethyl)-8-azabicyclo[3.2.1]octan-8-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90958869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3784-89-2
Record name 8-Azoniabicyclo[3.2.1]octane, 3-[(2-hydroxy-2-phenylacetyl)oxy]-8-methyl-8-(2-oxo-2-phenylethyl)-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3784-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-{[Hydroxy(phenyl)acetyl]oxy}-8-methyl-8-(2-oxo-2-phenylethyl)-8-azabicyclo[3.2.1]octan-8-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90958869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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